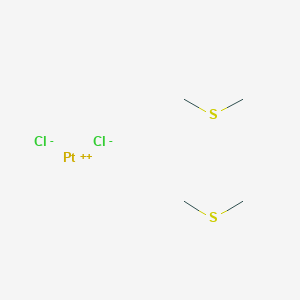
Bis(dimethylsulfur)platinum(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethylsulfur)platinum(II) dichloride is a platinum-based compound with the chemical formula C4H12Cl2PtS2. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound is a mixture of cis and trans isomers and is often utilized in research and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(dimethylsulfur)platinum(II) dichloride can be synthesized through the reaction of platinum(II) chloride with dimethyl sulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The resulting product is a solid that can be purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various catalytic processes and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(dimethylsulfur)platinum(II) dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form platinum(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting ligands: Such as triphenylphosphine or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Platinum complexes with new ligands.
Aplicaciones Científicas De Investigación
Bis(dimethylsulfur)platinum(II) dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in catalytic processes for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of bis(dimethylsulfur)platinum(II) dichloride involves its ability to coordinate with other molecules through its platinum center. The compound can form complexes with various ligands, which can then participate in catalytic cycles or other chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(dimethylsulfur)platinum(II) dichloride include:
- cis-Dichlorobis(diethyl sulfide)platinum(II)
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triethylphosphine)platinum(II)
- Dichloro(1,5-cyclooctadiene)platinum(II)
Uniqueness
This compound is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum complexes. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H12Cl2PtS2 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
methylsulfanylmethane;platinum(2+);dichloride |
InChI |
InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
OWJNVRJATFZAKN-UHFFFAOYSA-L |
SMILES canónico |
CSC.CSC.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


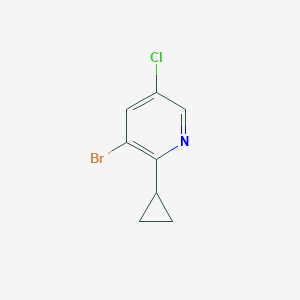

![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

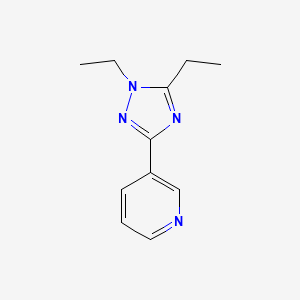


![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
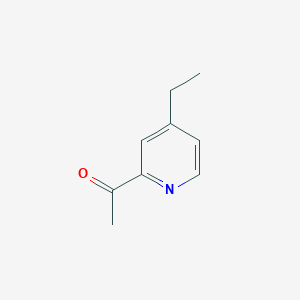
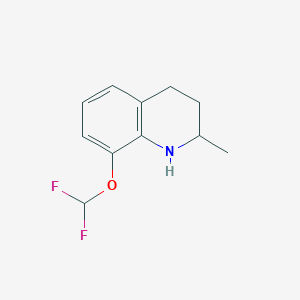
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
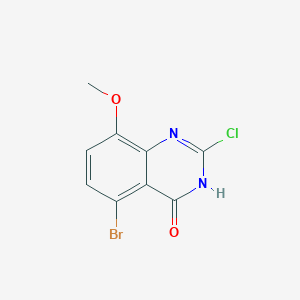

![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
